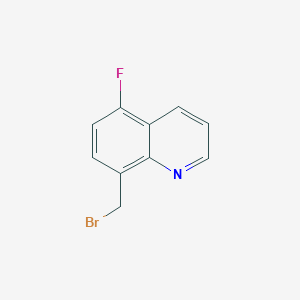

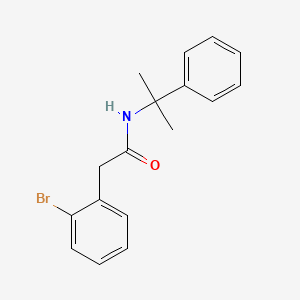

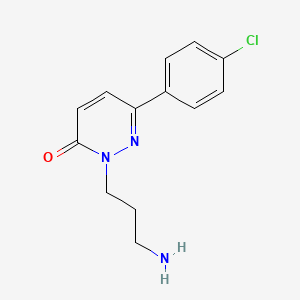

![molecular formula C9H11N3O B1338867 5,6,7-三甲基-2,6-二氢-1H-吡咯并[3,4-d]嘧啶-1-酮 CAS No. 90817-87-1](/img/structure/B1338867.png)

5,6,7-三甲基-2,6-二氢-1H-吡咯并[3,4-d]嘧啶-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "5,6,7-trimethyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one" is a derivative within the pyridazinone class of compounds, which are known for their diverse pharmacological activities. Pyridazinones have been studied extensively due to their hypotensive and platelet aggregation inhibitory properties, as well as their potential as anti-inflammatory and antiulcer agents . These compounds are characterized by a pyridazinone core, which can be modified at various positions to yield derivatives with different biological activities.

Synthesis Analysis

The synthesis of pyridazinone derivatives often involves the construction of the pyridazinone ring system followed by functionalization at various positions. For example, 7-amino and 7-acylamino substituted 4,4a-dihydro-5H-indeno[1,2-c]pyridazin-3-ones have been synthesized as rigid congeners of hypotensive pyridazinones . Another approach described the synthesis of 1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-ones through the reaction of alkynyl-chloropyridazinones with different amines . These methods highlight the versatility of synthetic strategies employed to obtain various pyridazinone derivatives.

Molecular Structure Analysis

The molecular structure of pyridazinone derivatives has been characterized using various spectroscopic techniques, including FT-IR, UV–vis, NMR, and X-ray crystallography . These studies provide detailed information on the geometry, vibrational frequencies, and electronic properties of the compounds. For instance, the molecular structure and intermolecular interactions of a novel pyridazin-3(2H)-one derivative were investigated using Hirshfeld surface analysis .

Chemical Reactions Analysis

Pyridazinone derivatives can undergo a range of chemical reactions, which can be utilized to further modify their structure and enhance their biological activity. For example, the reaction of 6H-pyrrolo[3,4-d]pyridazines with dimethyl acetylenedicarboxylate leads to products that undergo ring-cleavage reactions under certain conditions . Additionally, the functionalization of pyridazinone derivatives can be explored to create new scaffolds, as demonstrated in the synthesis of 7,8,9-trimethyl-1-phenyl-3H-pyrrolo[2,1-d][1,2,5]triazepin-4(5H)-one .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazinone derivatives, such as their thermal stability and electronic absorption spectra, are crucial for understanding their behavior in biological systems. Thermal analysis has shown that some pyridazinone derivatives are stable up to their melting points . Computational studies using density functional theory (DFT) have provided insights into the electronic properties and molecular electrostatic potential surfaces, which are important for predicting the reactivity and interaction of these compounds with biological targets .

科学研究应用

合成和抗菌活性

该化合物因其潜在的抗菌特性而成为研究主题。Grozav 等人 (2019) 的一项研究开发了一种有效的方法来合成 5-芳氧基-2,6-二氢-1Н-吡咯并[3,4-d]嘧啶-1-酮,其中包括 5,6,7-三甲基衍生物,作为抗菌活性研究的有希望的对象。合成方法包括用芳氧基片段亲核取代乙基 4-甲酰-5-氯-1Н-吡咯-3-羧酸酯中的氯原子,然后进行嘧啶并苯胺化,显示出中等抗菌活性,并证实了在该领域的进一步深入研究(Grozav 等人,2019)。

抗癌、抗结核和中枢神经系统筛选

Malinka (2001) 的另一项研究重点是合成吡咯并[3,4-d]嘧啶酮,包括 5,6,7-三甲基衍生物,并对它们的抗癌、抗结核和中枢神经系统抑制作用进行了初步筛选。该研究报告称,四种新的吡咯并[3,4-d]嘧啶酮中有两种显示出细胞抑制活性,所有八种化合物对结核分枝杆菌均显示出中等活性,两种化合物作为中枢神经系统抑制剂具有活性(Malinka, 2001)。

抗炎活性,无急性胃毒性

Szandruk-Bender 等人 (2021) 探索了吡咯并[3,4-d]嘧啶酮的新型 1,3,4-恶二唑衍生物,用于抗炎活性,而没有与 NSAID 相关的急性胃毒性。该研究强调了这些化合物(特别是 6-丁基-3,5,7-三甲基衍生物)的潜力,作为比吲哚美辛具有更理想的获益风险比的有希望的抗炎剂,表明抑制炎症介质释放和炎症细胞浸润(Szandruk-Bender 等人,2021)。

化学发光特性

Algi 等人 (2017) 调查了含有吡咯并[3,4-d]嘧啶单元的化学发光剂,特别强调了 5,7-二(噻吩-2-基)衍生物的化学发光特性。该研究强调了这些化合物在化学发光中的潜在应用,它们的辉光强度通过 Fe3+ 离子等催化剂显着增加,突出了它们在生化分析和诊断中的效用(Algi 等人,2017)。

属性

IUPAC Name |

5,6,7-trimethyl-2H-pyrrolo[3,4-d]pyridazin-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c1-5-7-4-10-11-9(13)8(7)6(2)12(5)3/h4H,1-3H3,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHMCEAGPNVSJHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=NNC(=O)C2=C(N1C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30532480 |

Source

|

| Record name | 5,6,7-Trimethyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30532480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90817-87-1 |

Source

|

| Record name | 5,6,7-Trimethyl-2,6-dihydro-1H-pyrrolo[3,4-d]pyridazin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30532480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(Bromomethyl)phenyl]thiophene](/img/structure/B1338807.png)